(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone
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Overview
Description
This compound is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative . It is not intended for human or veterinary use but for research purposes. The molecular formula is C23H20FN3O2S and it has a molecular weight of 421.49.
Synthesis Analysis
The synthesis of similar compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The InChI code for this compound is1S/C22H20FN3O4/c23-16-5-6-17-18(13-16)30-19(24-17)14-1-3-15(4-2-14)20(27)25-9-11-26(12-10-25)21(28)22(29)7-8-22/h1-6,13,29H,7-12H2
. Physical and Chemical Properties Analysis
The compound is stored in a sealed, dry environment at 2-8°C . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Structural Analysis
One study outlines the synthesis and structural exploration of a novel bioactive heterocycle, closely related to the compound , detailing its antiproliferative activity and characterization through various spectroscopic methods. This compound crystallizes in the monoclinic crystal system, with its molecular structure stabilized by inter and intra-molecular hydrogen bonds, showcasing the complexity and potential applications of such molecules in scientific research (Prasad et al., 2018).
Biological Activities
The antimicrobial potential of similar compounds has been a subject of investigation, revealing variable and modest activity against bacterial and fungal strains. The study emphasizes the importance of the structural elements in these compounds, which may contribute to their antimicrobial efficacy, suggesting potential applications in developing new antimicrobial agents (Patel et al., 2011).
Another study explores the synthesis of derivatives with notable anticonvulsant activities, highlighting one compound as particularly potent, with significant protective index values compared to reference drugs. This indicates the potential of these compounds in the development of new anticonvulsant medications, further emphasizing the diverse applications of such chemical structures in medical research (Malik & Khan, 2014).
Antimycobacterial Chemotypes
Research identifying the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype offers insight into the design and synthesis of compounds with potential applications in combating mycobacterial infections. This study provides a foundation for future research into the development of novel anti-tubercular agents, showcasing the relevance of such compounds in addressing global health challenges (Pancholia et al., 2016).
Future Directions
Mechanism of Action
Target of action
The compound contains a piperazine moiety, which is a common structural feature in many bioactive molecules. Piperazine derivatives are known to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Properties
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxynaphthalen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S/c1-29-20-13-16-5-3-2-4-15(16)12-18(20)22(28)26-8-10-27(11-9-26)23-25-19-7-6-17(24)14-21(19)30-23/h2-7,12-14H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNQMUXISGEABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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